molecular formula C12H13F3N2O2 B12124565 2-(Cyclopropylamino)-N-(4-(trifluoromethoxy)phenyl)acetamide

2-(Cyclopropylamino)-N-(4-(trifluoromethoxy)phenyl)acetamide

Cat. No.: B12124565
M. Wt: 274.24 g/mol
InChI Key: AXHVTYMPWHMAGI-UHFFFAOYSA-N
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Description

2-(Cyclopropylamino)-N-(4-(trifluoromethoxy)phenyl)acetamide is a synthetic organic compound characterized by the presence of a cyclopropylamino group and a trifluoromethoxyphenyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylamino)-N-(4-(trifluoromethoxy)phenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopropylamino Group: The cyclopropylamino group can be introduced through the reaction of cyclopropylamine with an appropriate acylating agent.

    Introduction of the Trifluoromethoxyphenyl Group: The trifluoromethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a trifluoromethoxy-substituted benzene derivative reacts with a suitable nucleophile.

    Formation of the Acetamide Backbone: The final step involves the formation of the acetamide backbone through the reaction of the intermediate compounds with acetic anhydride or a similar acylating agent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylamino)-N-(4-(trifluoromethoxy)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

2-(Cyclopropylamino)-N-(4-(trifluoromethoxy)phenyl)acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: It is used in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylamino)-N-(4-(trifluoromethoxy)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-(Cyclopropylamino)-N-(4-fluorophenyl)acetamide: Similar structure but with a fluorine atom instead of a trifluoromethoxy group.

    2-(Cyclopropylamino)-N-(4-methoxyphenyl)acetamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    2-(Cyclopropylamino)-N-(4-chlorophenyl)acetamide: Similar structure but with a chlorine atom instead of a trifluoromethoxy group.

Uniqueness

2-(Cyclopropylamino)-N-(4-(trifluoromethoxy)phenyl)acetamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s biological activity and make it a valuable tool in various scientific research applications.

Properties

Molecular Formula

C12H13F3N2O2

Molecular Weight

274.24 g/mol

IUPAC Name

2-(cyclopropylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide

InChI

InChI=1S/C12H13F3N2O2/c13-12(14,15)19-10-5-3-9(4-6-10)17-11(18)7-16-8-1-2-8/h3-6,8,16H,1-2,7H2,(H,17,18)

InChI Key

AXHVTYMPWHMAGI-UHFFFAOYSA-N

Canonical SMILES

C1CC1NCC(=O)NC2=CC=C(C=C2)OC(F)(F)F

Origin of Product

United States

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